

An In-depth Technical Guide to Boc-Protected Diaminobutyric Acid Derivatives

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Compound of Interest

Compound Name: BOC-D-DAB-OH

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-protected diaminobutyric acid (Dab) derivatives are non-proteinogenic amino acids that have become indispensable building blocks in modern peptide chemistry and drug discovery. The presence of two amino groups, one on the α -carbon and another on the side chain (at the γ -position for 2,4-diaminobutyric acid), offers a unique scaffold for the synthesis of complex peptides with modified structures and enhanced biological activities. The tert-butyloxycarbonyl (Boc) protecting group on one of the amino groups allows for controlled, stepwise peptide synthesis and the introduction of functionalities at specific sites.

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of various Boc-protected diaminobutyric acid derivatives. It includes detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of key chemical workflows and logical relationships to aid researchers in their drug development endeavors. The strategic use of these derivatives, particularly in solid-phase peptide synthesis (SPPS), enables the creation of branched, cyclic, and otherwise modified peptides with tailored therapeutic properties.

Physicochemical Properties of Boc-Dab Derivatives

The selection of a specific Boc-Dab derivative is often guided by its physicochemical properties, which are crucial for its handling, reactivity, and incorporation into peptide chains.

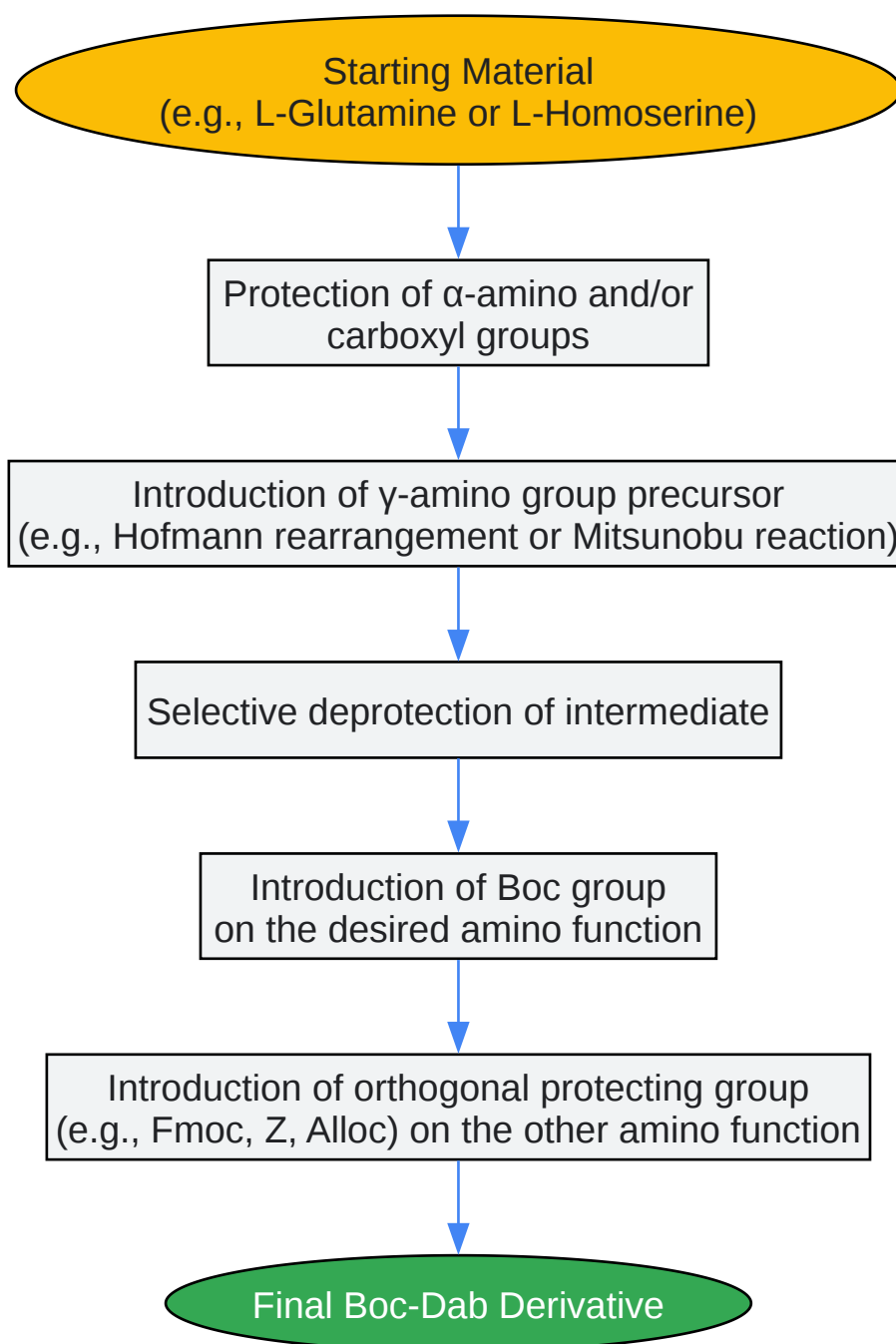
The following table summarizes key properties of several commonly used derivatives.

Property	Boc-L-Dab-OH	N α -Boc-Ny-Fmoc-L-Dab-OH	Ny-Boc-L-Dab-OH
CAS Number	25691-37-6[1][2]	117106-21-5	10270-94-7[3]
Molecular Formula	C ₉ H ₁₈ N ₂ O ₄ [1][2]	C ₂₄ H ₂₈ N ₂ O ₆	C ₉ H ₁₈ N ₂ O ₄ [3]
Molecular Weight	218.25 g/mol [1]	440.49 g/mol	218.2 g/mol [3]
Appearance	White powder[2]	Powder	White crystalline powder[3]
Melting Point	204 - 208 °C[2]	Not available	210-218 °C[3]
Optical Rotation	[α] _D ²⁰ = -6.5 to -8.5° (c= not specified)[2]	Not available	[α] _D ²⁰ = +8 \pm 2° (C=1 in H ₂ O)[3]
Purity	\geq 98% (HPLC)[2]	\geq 98.0% (HPLC)	\geq 99% (HPLC)[3]
Solubility	Not specified	Soluble in DMF and DCM	Soluble in water

Synthesis of Boc-Protected Diaminobutyric Acid Derivatives

The synthesis of Boc-protected diaminobutyric acid derivatives can be achieved through various routes, often starting from readily available amino acids like glutamine or homoserine. The choice of synthetic pathway depends on the desired stereochemistry and the specific protecting groups required.

General Workflow for the Synthesis of Boc-Dab Derivatives



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Caption: Generalized synthetic workflow for Boc-Dab derivatives.

Experimental Protocol: Synthesis of N α -Boc-L- α,γ -diaminobutyric acid (Boc-Dab-OH) from N α -Boc-L-Gln-OH

This protocol is based on the Hofmann rearrangement of N α -Boc-L-Gln-OH using a polymer-supported hypervalent iodine reagent.[4]

Materials:

- N α -Boc-L-Gln-OH
- Poly[(4-diacetoxyiodo)styrene] (PSDIB)
- Water
- Standard laboratory glassware and purification equipment

Procedure:

- Suspend N α -Boc-L-Gln-OH in water.
- Add poly[(4-diacetoxyiodo)styrene] (PSDIB) to the suspension.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, filter the polymer-supported reagent.
- Wash the filtrate with a suitable organic solvent to remove any non-polar impurities.
- The aqueous solution containing the product can be purified by crystallization or chromatography.
- The final product, N α -Boc-L- α,γ -diaminobutyric acid, is obtained after drying.

Quantitative Data:

Parameter	Value
Yield	87%[4]

Experimental Protocol: Synthesis of Fmoc-Dab(Boc)-OH

This two-step protocol provides a method for the large-scale production of Fmoc-Dab(Boc)-OH.
[\[5\]](#)

Step 1: Synthesis of Fmoc-Dab-OH

Materials:

- Fmoc-Gln-OH
- Acetonitrile
- Ethyl acetate
- Water
- Iodobenzene diacetate (DiPa)

Procedure:

- Create a suspension of Fmoc-Gln-OH in a mixed solvent of ethyl acetate, acetonitrile, and water (2:1:1 v/v/v).[\[5\]](#)
- Add iodobenzene diacetate (DiPa) to the suspension.[\[5\]](#)
- Stir the reaction at 20-30°C for 48-72 hours.[\[5\]](#)
- After the reaction is complete, process the mixture to isolate Fmoc-Dab-OH.[\[5\]](#)

Step 2: Synthesis of Fmoc-Dab(Boc)-OH

Materials:

- Fmoc-Dab-OH from Step 1
- Acetone
- Water
- Di-tert-butyl dicarbonate ((Boc)₂O)

- Sodium hydroxide (NaOH) solution (0.5N)

Procedure:

- Suspend the Fmoc-Dab-OH in a 1:1 (v/v) mixture of acetone and water at 0-10°C.[5]
- Add di-tert-butyl dicarbonate ((Boc)₂O).[5]
- Adjust the pH of the mixture to 7.5-8 using a 0.5N NaOH solution.[5]
- Allow the reaction to proceed for 4 hours.[5]
- After the reaction, process the mixture to obtain the final product, Fmoc-Dab(Boc)-OH.[5]

Quantitative Data:

Parameter	Value
Yield (Step 1)	65.98% - 82.2% [5]
Purity (Step 1)	98.5% - 99.6% (HPLC) [5]
Yield (Step 2)	83.52% - 86.62% [5]
Purity (Step 2)	99.2% - 99.4% (HPLC) [5]

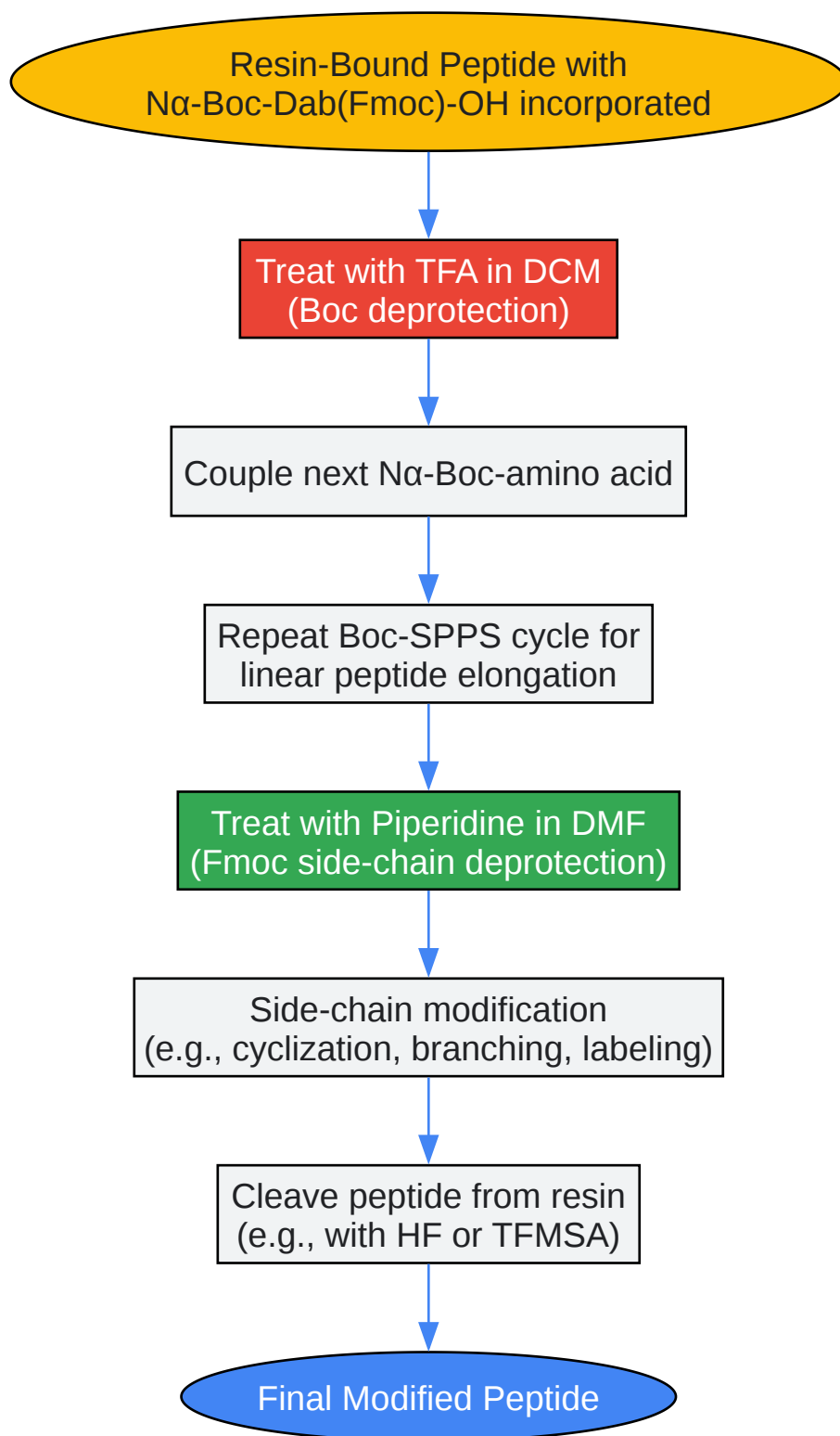
Orthogonal Protection Strategies in Peptide Synthesis

The true utility of Boc-protected diaminobutyric acid derivatives in peptide synthesis lies in the concept of orthogonal protection. This strategy allows for the selective deprotection of one amino group while others remain protected, enabling site-specific modifications such as branching or cyclization.

Commonly Used Orthogonal Protecting Groups for the Side-Chain Amino Group of Dab

Protecting Group	Abbreviation	Cleavage Conditions	Orthogonality
9-Fluorenylmethyloxycarbonyl	Fmoc	20% piperidine in DMF[6]	Orthogonal to Boc/Bzl and tBu strategies.
Allyloxycarbonyl	Alloc	Pd(0) catalyst (e.g., Pd(PPh ₃) ₄) and a scavenger (e.g., PhSiH ₃) in DCM.[7]	Orthogonal to Fmoc/tBu and Boc/Bzl strategies.[7]
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl	ivDde	2-10% Hydrazine (N ₂ H ₄) in DMF.[7]	Orthogonal to Fmoc/tBu.[7]
Benzyloxycarbonyl	Z (or Cbz)	Catalytic hydrogenation or strong acids (e.g., HBr in acetic acid).	Orthogonal to Fmoc, can be selectively cleaved in the presence of Boc under specific conditions.

Logical Workflow of Orthogonal Deprotection in Solid-Phase Peptide Synthesis (SPPS)



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Caption: Orthogonal deprotection workflow in Boc-SPPS.

Applications in Drug Development

Boc-protected diaminobutyric acid derivatives are pivotal in the development of peptide-based therapeutics due to their ability to introduce structural diversity and enhance pharmacological properties.

Synthesis of Cyclic Peptides

Cyclic peptides often exhibit improved metabolic stability, receptor binding affinity, and bioavailability compared to their linear counterparts.^[8] The side chain of Dab is frequently used to form a lactam bridge with an acidic amino acid side chain (e.g., Asp or Glu), resulting in a cyclized peptide.^[8]

Example Application:

- **Somatostatin Analogs:** Fmoc-Dab(Boc)-OH has been used to synthesize somatostatin analogs that can inhibit neointima formation after balloon injury in rats, without affecting growth hormone release.^[9]

Synthesis of Antimicrobial Peptides (AMPs)

The incorporation of Dab residues is a common strategy in the design of novel antimicrobial peptides. The cationic nature of the Dab side chain at physiological pH is crucial for the interaction of these peptides with the negatively charged membranes of bacteria, leading to membrane disruption and cell death.

Example Application:

- **Polymyxin Analogs:** Polymyxin B, an antibiotic containing multiple Dab residues, has been successfully synthesized using a solution-phase approach with Boc-Dab derivatives.^[4] The development of new polymyxin analogs is an active area of research to combat multidrug-resistant bacteria.^{[10][11]}

Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic

degradation.[12][13] The unique structural features of Dab allow it to be incorporated into peptidomimetic scaffolds to create novel therapeutic agents.

Conclusion

Boc-protected diaminobutyric acid derivatives are versatile and powerful tools for chemists and drug developers. Their unique structure, combined with the strategic use of orthogonal protecting groups, allows for the synthesis of a wide array of complex and modified peptides. The ability to introduce branching, cyclization, and other modifications has led to the development of novel peptide-based therapeutics with improved stability and biological activity. The detailed protocols and compiled data in this guide are intended to facilitate the effective use of these valuable building blocks in research and the development of next-generation pharmaceuticals.

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